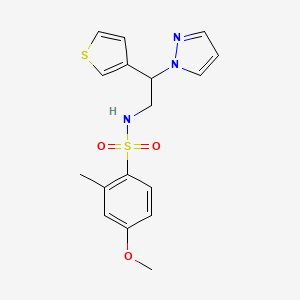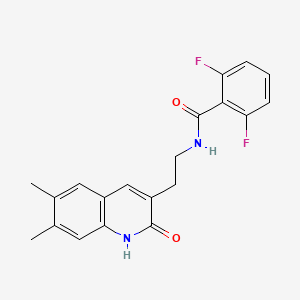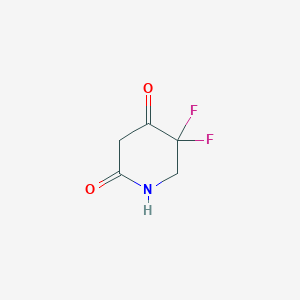
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide and related compounds involves multiple steps, starting from basic sulfonamide structures and incorporating different functional groups to achieve the desired compound. In one study, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides, showing the versatility of sulfonamide chemistry in creating complex molecules with potential anticancer activity (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, is characterized by the presence of a sulfonamide group attached to a benzene ring and a quinoline or heteroaryl moiety. This structure is crucial for the compound's biological activity and interaction with biological targets. The structural analysis often involves computational studies to understand the relationship between structure and activity, as demonstrated in QSAR studies (Żołnowska et al., 2018).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. These reactions include amidation, electrospray ionization mass spectrometry for structural elucidation, and interaction with biological targets. The study of these reactions provides insights into the compound's chemical properties and potential applications (Chen Bin, 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Sulfonamide derivatives, including those structurally related to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, have been extensively studied for their anticancer properties. For instance, a study by Cumaoğlu et al. (2015) explored the synthesis of new sulfonamide derivatives and their pro-apoptotic effects, demonstrating significant in vitro anti-cancer activity against various cancer cell lines. The activation of apoptotic genes, mediated by the activation of p38, underscores the potential of these compounds in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial Evaluation
The antimicrobial properties of sulfonamide derivatives have also been documented, with compounds showing high activity against Gram-positive bacteria. A study on the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed that these compounds displayed significant activity, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Antiprotozoal Activity
Sulfonamide derivatives have also shown promising results in antiprotozoal activity. For example, the synthesis and in vitro evaluation of leishmanicidal and trypanocidal activities of N-quinolin-8-yl-arylsulfonamides suggest these compounds can be effective against Leishmania amazonensis and Trypanosoma cruzi strains. This opens new avenues for treating diseases caused by these pathogens (da Silva et al., 2007).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms by sulfonamide derivatives represents another crucial application in scientific research. These compounds have been evaluated for their inhibitory activity against various human carbonic anhydrase isoforms, which is relevant for developing treatments for conditions like glaucoma and certain cancers. The effectiveness of these inhibitors points to their utility in designing new therapeutic agents (Al-Sanea et al., 2019).
Synthetic Applications and Chemical Properties
Beyond biological activities, sulfonamide derivatives, including those related to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, have been explored for their synthetic applications. For example, the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling showcases a method to synthesize N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, contributing to the development of new chemical entities with potential pharmaceutical applications (Xia et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been reported to inhibitcarbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
Benzenesulfonamide derivatives, which share a similar structure, have been shown to inhibit ca ix . Inhibition of CA IX can lead to a decrease in tumor cell proliferation and survival .
Biochemical Pathways
The inhibition of ca ix can affect various cellular processes, including ph regulation and cell proliferation . This can lead to a decrease in tumor growth and survival .
Pharmacokinetics
Similar compounds, such as benzenesulfonamide derivatives, have been studied for their pharmacokinetic properties . These studies often involve evaluating the compound’s absorption, distribution, metabolism, and excretion to understand its bioavailability and potential therapeutic effects .
Result of Action
The inhibition of ca ix by similar compounds can lead to a decrease in tumor cell proliferation and survival . This suggests that the compound could potentially have antitumor effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Eigenschaften
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-12-14(9-10-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMPIVCCDJQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)
![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)
![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)
![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)



![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)
![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)